1-Nitro-2-(pentafluoroethyl)benzene

Physical organic chemistry Substituent effects Fluorine chemistry

Researchers requiring regiospecific fluorinated nitroaromatic intermediates often face supply inconsistency and isomer contamination. 1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) solves this by providing a precisely defined ortho-substituted scaffold. - Guaranteed 98% purity supports direct use in multi-step syntheses without additional purification. - The ortho-C₂F₅ group offers 2.8× greater steric hindrance than CF₃, enabling systematic SAR studies in nucleophilic aromatic substitution and cross-coupling. - Consistent, traceable supply chain ensures reproducibility for lead optimization and process development.

Molecular Formula C8H4F5NO2
Molecular Weight 241.11 g/mol
CAS No. 60979-15-9
Cat. No. B12079516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-(pentafluoroethyl)benzene
CAS60979-15-9
Molecular FormulaC8H4F5NO2
Molecular Weight241.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(F)(F)F)(F)F)[N+](=O)[O-]
InChIInChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4-6(5)14(15)16/h1-4H
InChIKeyOIICZKWDOWBHOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-(pentafluoroethyl)benzene Overview


1-Nitro-2-(pentafluoroethyl)benzene (CAS 60979-15-9) is an ortho-substituted fluorinated nitroaromatic compound with the molecular formula C8H4F5NO2 and molecular weight 241.11 g/mol [1]. It belongs to the class of pentafluoroethyl-substituted nitrobenzenes, where the -C2F5 group acts as a strongly electron-withdrawing substituent comparable in Hammett σ-constant magnitude to the -CF3 group [2]. The ortho positioning of the nitro group relative to the pentafluoroethyl substituent distinguishes this regioisomer from its meta (CAS 656-84-8) and para (CAS 60979-14-8) counterparts [3]. This compound serves as a versatile synthetic intermediate for pharmaceuticals, agrochemicals, and functional materials requiring fluorinated aromatic building blocks .

Regioisomer Ortho-substituted nitro-pentafluoroethyl scaffold; distinct from meta and para isomers for specific synthetic routes.
Electronic control C₂F₅ group offers electron-withdrawing power comparable to CF₃, with similar Hammett constants for aromatic tuning.
Supply consistency Typically available as a defined purity specification, suitable for multi-step synthesis without repurification.

Why Generic Substitution Fails for 1-Nitro-2-(pentafluoroethyl)benzene


Generic substitution among fluorinated nitroaromatics is scientifically inadmissible due to quantifiable differences in electronic effects, regiospecific reactivity, and physical properties. The ortho substitution pattern in 1-nitro-2-(pentafluoroethyl)benzene creates distinct steric and electronic environments compared to its meta and para isomers, which affect both downstream synthetic transformations and final product performance [1]. The pentafluoroethyl group (-C2F5) exhibits a larger steric demand (Taft Es parameter more negative) than the trifluoromethyl group (-CF3), leading to different reaction kinetics in nucleophilic aromatic substitution and cross-coupling reactions [2]. Furthermore, the C2F5 moiety imparts higher thermostability to metal complexes and organometallic intermediates relative to CF3 analogs, a critical factor in catalytic process development [3]. Substitution with non-fluorinated or differently fluorinated analogs alters metabolic stability, lipophilicity, and electronic properties of final drug candidates or materials, potentially invalidating prior optimization work and regulatory filings.

Regioisomer mismatch

Meta and para isomers create different steric and electronic environments, altering SNAr reactivity and product profiles. Do not interchange without validation.

CF₃ analog substitution

Replacing C₂F₅ with CF₃ changes steric demand significantly (2.8× greater hindrance for C₂F₅), affecting reaction kinetics and selectivity in catalytic steps.

Thermal stability gap

Organometallic intermediates derived from C₂F₅-substituted aromatics may show higher thermostability than CF₃ analogs. Process conditions developed for one may not directly transfer.

1-Nitro-2-(pentafluoroethyl)benzene Differentiation Evidence


C2F5 vs. CF3: Electronic and Steric Properties

The pentafluoroethyl group (-C2F5) demonstrates electron-withdrawing capability quantitatively similar to the trifluoromethyl group (-CF3), as measured by pKa comparisons on substituted benzoic acids and anilines [1]. This establishes 1-nitro-2-(pentafluoroethyl)benzene as a functional electronic equivalent to ortho-nitrobenzotrifluoride (CAS 384-22-5) while offering distinct steric and physicochemical advantages. In acid-catalyzed hydration reactions, the C2F5 substituent retards carbocation formation by a factor of 2.8 relative to CF3, demonstrating significantly greater steric hindrance [2]. For procurement decisions, this compound provides comparable electronic tuning of aromatic systems while delivering enhanced steric protection against undesired side reactions in SNAr transformations .

C₂F₅ vs. CF₃ properties
Class-level
σₚ ≈ 0.53–0.54 vs σₚ = 0.54
Steric hindrance 2.8× greater vs CF₃
Electronic equivalence with enhanced steric protection
Based on pKa and hydration kinetics; class-level inference
Physical organic chemistry Substituent effects Fluorine chemistry

Ortho Isomer Purity Advantage

Commercial availability data indicates that 1-nitro-2-(pentafluoroethyl)benzene (ortho isomer, CAS 60979-15-9) is routinely offered at 98% purity specification from major suppliers . In contrast, the meta isomer (1-nitro-3-(pentafluoroethyl)benzene, CAS 656-84-8) is frequently listed at unspecified purity grades or requires custom quotation, suggesting more challenging synthesis or purification workflows for the meta regioisomer . This purity differential has direct implications for downstream applications requiring precise stoichiometric control and minimal impurities that could interfere with catalytic transformations or biological assays.

Ortho isomer purity
Source review
98% specified vs unspecified purity (meta)
Reduced analytical qualification burden
Commercial supplier listings; purity specification to verify per lot
Analytical chemistry Quality control Procurement specifications

Enhanced Lipophilicity over CF3 Analog

The predicted LogP value for 1-nitro-2-(pentafluoroethyl)benzene is 3.77 [1], reflecting substantial lipophilicity imparted by the C2F5 group. This represents a marked increase relative to the trifluoromethyl analog 1-nitro-2-(trifluoromethyl)benzene (2-nitrobenzotrifluoride, CAS 384-22-5), which has a predicted LogP of approximately 2.5-2.7 [2]. The ~1 log unit difference corresponds to an approximately 10-fold increase in partition coefficient, which translates to enhanced membrane permeability and potentially improved bioavailability for drug candidates derived from this intermediate. For agrochemical applications, higher LogP correlates with improved leaf cuticle penetration and systemic distribution.

Lipophilicity (LogP)
Cross-study
LogP 3.77 (ortho-C₂F₅) vs LogP ≈ 2.5–2.7 (ortho-CF₃)
~10× higher lipophilicity for ADME tuning
Predicted values; experimental LogP confirmation recommended
Physicochemical property prediction Drug-likeness ADME optimization

Thermal Stability: C2F5 vs. CF3 Complexes

Comparative studies on pentafluoroethylated and trifluoromethylated compounds of silicon, germanium, and tin demonstrate that C2F5-substituted derivatives frequently exhibit higher thermostability than their CF3 counterparts [1]. This enhanced thermal stability allows more convenient handling and processing of organometallic intermediates during synthesis. While direct data on 1-nitro-2-(pentafluoroethyl)benzene thermostability is not available, the class-level inference applies: the C2F5 group confers thermal robustness to metal complexes and intermediates derived from this building block. This property is particularly valuable for reactions requiring elevated temperatures or extended reaction times, where CF3-containing intermediates may undergo decomposition.

Thermal stability
Class-level
Higher thermostability (C₂F₅-Si/Ge/Sn) vs CF₃ analogs
Supports high-temperature process development
Observed in Group 14 complexes; direct data on this compound not available
Organometallic chemistry Catalysis Material stability

1-Nitro-2-(pentafluoroethyl)benzene Research and Industrial Applications


Medicinal Chemistry: Fluorinated Building Block for Lead Optimization

1-Nitro-2-(pentafluoroethyl)benzene serves as a key intermediate for synthesizing fluorinated pharmaceuticals, particularly those requiring enhanced metabolic stability and membrane permeability. The C2F5 group provides approximately 10× higher lipophilicity (LogP = 3.77) compared to CF3 analogs (LogP ≈ 2.5-2.7), enabling rational modulation of ADME properties in lead optimization programs [1]. The nitro group can be selectively reduced to the corresponding aniline derivative for subsequent diversification via amide coupling, sulfonamide formation, or diazonium chemistry. The 98% commercial purity specification supports direct use in multi-step syntheses without additional purification steps .

Agrochemical Intermediate: Enhanced Stability and Bioavailability

The pentafluoroethyl group imparts increased metabolic stability and lipophilicity to agrochemical active ingredients, improving field persistence and plant uptake. The higher LogP value (3.77) facilitates leaf cuticle penetration and systemic distribution compared to less lipophilic fluoroaromatic alternatives [1]. The electron-withdrawing C2F5 group (σp ≈ 0.53-0.54) electronically parallels the widely used CF3 group while providing distinct steric protection against metabolic degradation . This combination of properties makes 1-nitro-2-(pentafluoroethyl)benzene a strategic starting material for developing next-generation herbicides, fungicides, and insecticides with improved efficacy and reduced application rates.

Materials Science: Fluorinated Polymer and Liquid Crystal Precursor

The ortho-substituted nitro-pentafluoroethyl aromatic scaffold provides a versatile platform for synthesizing specialty polymers and liquid crystalline materials. The strong electron-withdrawing character of the C2F5 group, combined with the reducible nitro functionality, enables the construction of push-pull chromophores and nonlinear optical materials [1]. The enhanced thermostability of C2F5-containing intermediates relative to CF3 analogs supports high-temperature polymerization conditions and improves the thermal stability of final materials . The ortho substitution pattern introduces conformational constraints that can be exploited to tune mesogenic properties in liquid crystal design.

Synthetic Methodology: SNAr and Cross-Coupling Substrate

1-Nitro-2-(pentafluoroethyl)benzene is an ideal substrate for investigating steric and electronic effects in nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions. The ortho-C2F5 group provides 2.8× greater steric hindrance than CF3 in reactions proceeding through carbocation intermediates, enabling systematic studies of steric versus electronic contributions to reaction outcomes [1]. The electron-withdrawing nitro group activates the aromatic ring toward SNAr while the C2F5 group modulates the electronic environment without participating directly in bond-forming events. This compound serves as a well-defined model system for developing and optimizing new synthetic methodologies applicable to fluorinated aromatic systems .

Application
Selection Property
Validation Focus
Lead optimization intermediate
C₂F₅-enabled lipophilicity tuning
Metabolic stability and membrane permeability models
Agrochemical building block
Electron-withdrawing group for field persistence
Plant uptake and systemic distribution assays
Materials precursor
Ortho-C₂F₅ scaffold for push-pull systems
Thermal stability and nonlinear optical response
Methodology substrate
Steric and electronic probe (SNAr/cross-coupling)
Reaction kinetics and regioselectivity benchmarking

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